molecular formula C15H13NO2 B1290884 [4-(Benzyloxy)phenoxy]acetonitrile CAS No. 50635-26-2

[4-(Benzyloxy)phenoxy]acetonitrile

Cat. No.: B1290884
CAS No.: 50635-26-2
M. Wt: 239.27 g/mol
InChI Key: VRFUWGXTKRQBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Benzyloxy)phenoxy]acetonitrile is an organic compound with the molecular formula C15H13NO2. It is characterized by the presence of a benzyloxy group attached to a phenoxyacetonitrile structure.

Scientific Research Applications

[4-(Benzyloxy)phenoxy]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

A study has indicated that 4-phenoxy-phenyl isoxazoles, a class of compounds related to “[4-(Benzyloxy)phenoxy]acetonitrile”, have shown potent anticancer activity as novel acetyl-CoA carboxylase inhibitors . This suggests that “this compound” and related compounds could potentially be further studied for their therapeutic applications in cancer treatment .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that [4-(Benzyloxy)phenoxy]acetonitrile may interact with its targets to form new bonds, leading to changes in the target molecules.

Biochemical Pathways

The compound’s potential use in suzuki–miyaura coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)phenoxy]acetonitrile typically involves the reaction of 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Comparison with Similar Compounds

    [4-(Benzyloxy)phenyl]acetonitrile: Similar structure but with slight variations in the positioning of functional groups.

    [4-(Methoxy)phenoxy]acetonitrile: Contains a methoxy group instead of a benzyloxy group.

    [4-(Ethoxy)phenoxy]acetonitrile: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness: [4-(Benzyloxy)phenoxy]acetonitrile is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUWGXTKRQBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276022
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-26-2
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50635-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzyloxyphenol (9.4 g, 47 mmol), bromoacetonitrile (6.8 g, 56.7 mmol) in acetone (50 mL) with K2CO3 (2 g, 14.5 mmol) was heated to reflux 1 min, then at 40° C. for 1 h with stirring. The reaction mixture was filtered, the solids washed with acetone, and the filtrate concentrated in vacuo to afford a tan oil which crystallized on standing, providing 10.70 g of (4-benzyloxyphenoxy)-acetonitrile.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.